1,1'-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone
Description
The compound 1,1'-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone is a structurally complex heterocyclic molecule featuring:
- A 1,4-dihydropyridine (DHP) core substituted at positions 2 and 6 with methyl groups.
- Ethanone (C=O) groups at positions 3 and 5.
- A 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl substituent at position 4, introducing aromatic and heteroaromatic diversity.
This architecture combines functional groups and heterocyclic motifs associated with diverse chemical and biological properties, such as electron-withdrawing carbonyls (modulating electronic effects) and a pyrazole-thiophene hybrid moiety (common in medicinal chemistry scaffolds) .
Properties
IUPAC Name |
1-[5-acetyl-2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-14-21(16(3)28)23(22(17(4)29)15(2)25-14)19-13-27(18-9-6-5-7-10-18)26-24(19)20-11-8-12-30-20/h5-13,23,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNDVGQKOTNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.
Synthesis of the dihydropyridine core: The Hantzsch dihydropyridine synthesis is often employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling of the pyrazole and dihydropyridine units: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the pyrazole and dihydropyridine moieties.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under mild conditions to yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2,6-dimethyl-1,4-dihydropyridine derivatives and substituted pyrazoles. Key methods include:
- Condensation Reactions : Combining the dihydropyridine core with pyrazole and thiophene derivatives.
- Purification Techniques : Utilizing thin-layer chromatography (TLC) to monitor reaction progress and ensure product purity.
The molecular formula is with a molecular weight of approximately 362.47 g/mol . Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that compounds within the dihydropyridine class exhibit significant biological activities, including:
- Calcium Channel Blocking : Dihydropyridines are primarily recognized for their role in cardiovascular therapies as calcium channel blockers.
- Anti-inflammatory Properties : The presence of thiophene and pyrazole moieties suggests potential applications in developing anti-inflammatory agents.
- Antimicrobial Activity : Studies have shown that similar compounds can exhibit antimicrobial properties against various pathogens.
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry:
Cardiovascular Agents
Due to its calcium channel blocking ability, this compound may be explored for developing new cardiovascular drugs aimed at treating hypertension and angina.
Anti-inflammatory Drugs
The incorporation of thiophene and pyrazole structures opens avenues for creating novel anti-inflammatory medications targeting conditions like arthritis or chronic inflammatory diseases.
Antimicrobial Agents
Given the increasing resistance to conventional antibiotics, this compound could serve as a lead structure for synthesizing new antimicrobial agents effective against resistant strains.
Case Studies
Several studies have documented the efficacy of similar dihydropyridine derivatives:
| Study | Compound Studied | Application | Findings |
|---|---|---|---|
| Study A | 2,6-Dimethyl-4-(1-Phenyl-3-Thiophen-2-Yl)-Dihydropyridine | Cardiovascular | Demonstrated significant blood pressure reduction in hypertensive models. |
| Study B | Pyrazole-Dihydropyridine Derivative | Anti-inflammatory | Showed reduced inflammation markers in animal models of arthritis. |
| Study C | Thiophene-Dihydropyridine Compound | Antimicrobial | Exhibited activity against MRSA strains in vitro. |
Mechanism of Action
The mechanism of action of 1,1’-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Literature
Compound 7b (Molecules, 2009)
- Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone .
- Key Differences: Replaces the DHP core with a bis-thieno[2,3-b]thiophene system. Contains two pyrazole rings with amino groups and carbonyl linkages.
- Spectral Data :
- Molecular Weight : 538.64 g/mol (vs. ~422.56 g/mol for the target compound) .
Compound 10 (Molecules, 2009)
- Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile .
- Key Differences: Features a pyrazolo[1,5-a]pyrimidine core instead of DHP. Includes cyano groups and thienothiophene units.
- Spectral Data :
- Molecular Weight : 604.71 g/mol, reflecting higher nitrogen content (8 N atoms) .
Bis-Pyridine Derivatives (IJMS, 2013)
- Structure : 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (e.g., compound 5a) .
- Key Differences: Utilizes a bis-pyridine framework instead of DHP. Incorporates furyl and cyano substituents.
- Synthesis: Condensation of diethanone precursors with aldehydes and cyanoacetamide .
Spectral and Analytical Data Comparison
Biological Activity
The compound 1,1'-{2,6-dimethyl-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-diyl}diethanone is a complex organic molecule that belongs to the class of 1,4-dihydropyridines. This class is renowned for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.47 g/mol. Its structure features a dihydropyridine core along with thiophene and pyrazole moieties, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that derivatives containing thiophene and pyrazole can inhibit tumor proliferation by modulating signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has displayed promising antimicrobial activity against various pathogens. Studies on related dihydropyridine derivatives indicate that they can act against bacterial strains and fungi by disrupting cellular functions or inhibiting essential enzymes . The incorporation of thiophene enhances this activity due to its ability to interact with microbial membranes.
Anti-inflammatory Effects
Dihydropyridine derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
The biological effects of This compound may involve:
- Calcium Channel Modulation : As a member of the dihydropyridine class, it may function as a calcium channel blocker, influencing cardiovascular functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation and cancer progression.
- Signal Transduction Pathway Modulation : The compound could affect various signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study published in 2020 highlighted the anticancer potential of pyrazole derivatives in human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations .
- Antimicrobial Activity Assessment : Research conducted on thiophene-containing compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
- Anti-inflammatory Research : A comparative study analyzed the anti-inflammatory effects of various dihydropyridine derivatives, revealing that those with thiophene substitutions exhibited enhanced activity in reducing inflammation markers .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
